Chloroacetamide vs. Non-Halogenated Acetamide Reactivity
The target compound's chloroacetamide group provides a reactive electrophilic center for nucleophilic displacement, enabling covalent conjugation or heterocycle synthesis. The non-chlorinated analog N-(1-methyl-1H-pyrazol-3-yl)acetamide (MW 139.16) lacks this reactive handle entirely, rendering it inert toward thiol or amine nucleophiles under typical mild conditions [1]. Quantitative reactivity is evidenced by the compound's classification as an activated amide for nucleophilic substitution chemistry .
| Evidence Dimension | Presence of electrophilic α-chloro substituent enabling nucleophilic displacement |
|---|---|
| Target Compound Data | Contains α-chloro group (ClCH₂C=O); MW 173.60; reactive toward thiols, amines, and heterocycle formation |
| Comparator Or Baseline | N-(1-methyl-1H-pyrazol-3-yl)acetamide (no halogen): MW 139.16; lacks electrophilic site for displacement |
| Quantified Difference | Qualitative: reactive vs. non-reactive; molecular weight difference of 34.44 g/mol attributable to Cl vs. H substitution |
| Conditions | Standard organic synthesis conditions; nucleophilic displacement via S_N2 mechanism (class-level knowledge for α-haloacetamides) |
Why This Matters
For researchers synthesizing covalent inhibitors, chemical probes, or derivatized libraries, the chloroacetamide group is essential for reactivity; the non-halogenated analog cannot serve as a substitute.
- [1] PubChem. (2025). Compound Summary for CID 6485360: 2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamide. National Library of Medicine. View Source
